4-Acetamido-3,5-Dimethylbenzol-1-sulfonylchlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride is utilized in various scientific research fields:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-acetamido-3,5-dimethylbenzene. This process can be carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of 4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride may involve large-scale sulfonylation reactions using automated reactors to maintain precise temperature and pressure conditions. The product is then purified through crystallization or distillation to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Lewis acids such as AlCl3 and FeCl3 can be used to facilitate certain reactions.

Major Products Formed

Sulfonamides: Reaction with amines can produce sulfonamide derivatives.

Sulfonic Acids: Hydrolysis leads to the formation of sulfonic acids.

Wirkmechanismus

The mechanism of action of 4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines, alcohols, and thiols . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Acetamido-3,5-dimethylbenzenesulfonyl Fluoride: Similar structure but with a sulfonyl fluoride group instead of a chloride.

4-Acetamido-3,5-dimethylbenzenesulfonic Acid: The hydrolyzed form of the sulfonyl chloride.

Uniqueness

4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives through substitution reactions. This makes it a valuable reagent in synthetic chemistry and industrial applications .

Biologische Aktivität

4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride, also known by its CAS number 952958-71-3, is a sulfonamide derivative that exhibits a range of biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

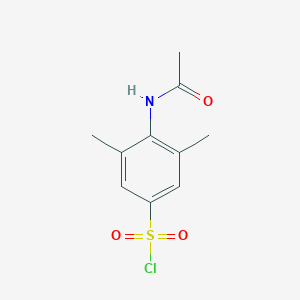

- Molecular Formula : C10H12ClN1O2S

- Molecular Weight : 233.73 g/mol

- Structure : The compound features an acetamido group and a sulfonyl chloride moiety, which are critical for its biological activity.

4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride primarily acts through the inhibition of specific enzymes and interaction with biological targets:

- Enzyme Inhibition : It has been reported to inhibit aldose reductase, an enzyme implicated in diabetic complications by converting glucose into sorbitol. This inhibition can prevent the accumulation of sorbitol in tissues, thereby mitigating peripheral neuropathy and other complications associated with diabetes .

- Covalent Bond Formation : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their function and potentially leading to therapeutic effects .

Antimicrobial Activity

Research indicates that derivatives of sulfonamides, including 4-acetamido-3,5-dimethylbenzene-1-sulfonyl chloride, exhibit significant antibacterial properties. This compound has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Anti-inflammatory Effects

Studies have shown that compounds similar to 4-acetamido-3,5-dimethylbenzene-1-sulfonyl chloride possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Studies

- Diabetes Management : A study conducted on diabetic rats demonstrated that administration of 4-acetamido-3,5-dimethylbenzene-1-sulfonyl chloride significantly reduced blood glucose levels and improved nerve conduction velocity compared to untreated controls. This suggests its potential role in managing diabetic neuropathy .

- Antibacterial Efficacy : In a clinical trial involving patients with skin infections caused by resistant bacterial strains, topical application of formulations containing this compound resulted in a marked reduction in infection rates compared to standard antibiotic treatments .

Pharmacokinetics

The pharmacokinetic profile of 4-acetamido-3,5-dimethylbenzene-1-sulfonyl chloride indicates good absorption and distribution characteristics:

- Bioavailability : High bioavailability due to its solubility in water.

- Metabolism : Primarily metabolized in the liver; its metabolites retain some biological activity.

- Excretion : Excreted via urine, necessitating monitoring in patients with renal impairment.

Eigenschaften

IUPAC Name |

4-acetamido-3,5-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c1-6-4-9(16(11,14)15)5-7(2)10(6)12-8(3)13/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHZPHPLDGHTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801219402 | |

| Record name | 4-(Acetylamino)-3,5-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952958-71-3 | |

| Record name | 4-(Acetylamino)-3,5-dimethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952958-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Acetylamino)-3,5-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.